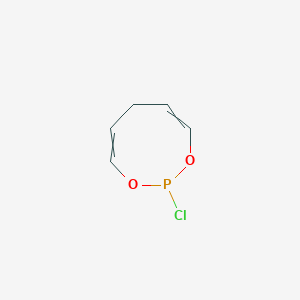
2-Chloro-2H,6H-1,3,2-dioxaphosphocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2H,6H-1,3,2-dioxaphosphocine is a phosphorus-containing organic compound It is a cyclic compound with a phosphorus atom bonded to two oxygen atoms and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine typically involves the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. This reaction produces 2-chloro-1,3,2-dioxaphospholane, which is then subjected to an oxidizing reaction with dried ozone to yield 2-chloro-2-oxo-1,3,2-dioxaphospholane .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ozone as an oxidizing agent significantly improves the yield, making the process suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2H,6H-1,3,2-dioxaphosphocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-2-oxo-1,3,2-dioxaphospholane.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include 2-chloro-2-oxo-1,3,2-dioxaphospholane and various substituted derivatives depending on the nucleophiles used .
Aplicaciones Científicas De Investigación
2-Chloro-2H,6H-1,3,2-dioxaphosphocine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-2H,6H-1,3,2-dioxaphosphocine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloro-2H,6H-1,3,2-dioxaphosphocine include:
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both chlorine and phosphorus atoms in a cyclic structure provides distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
106054-15-3 |
|---|---|
Fórmula molecular |
C5H6ClO2P |
Peso molecular |
164.52 g/mol |
Nombre IUPAC |
2-chloro-6H-1,3,2-dioxaphosphocine |
InChI |
InChI=1S/C5H6ClO2P/c6-9-7-4-2-1-3-5-8-9/h2-5H,1H2 |
Clave InChI |
LCRMMJZZPZFWOS-UHFFFAOYSA-N |
SMILES canónico |
C1C=COP(OC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


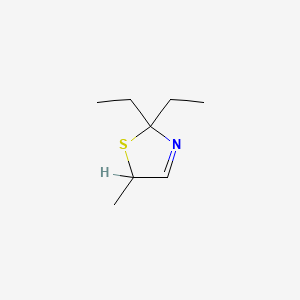
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
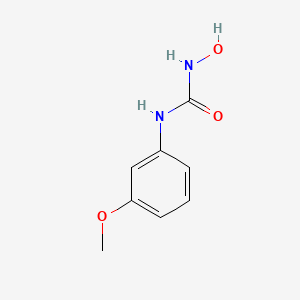
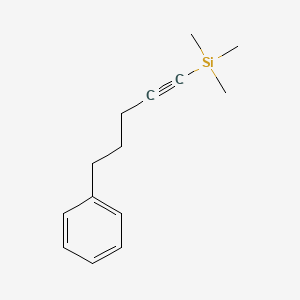

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
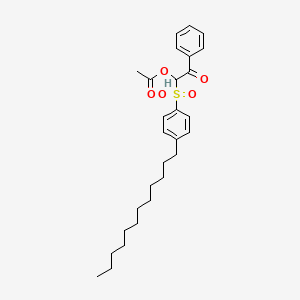
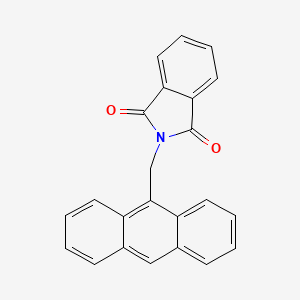

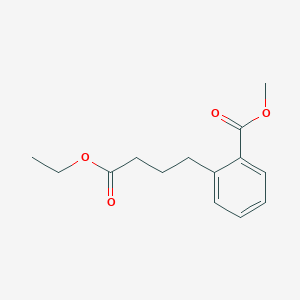
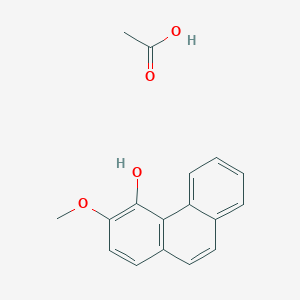
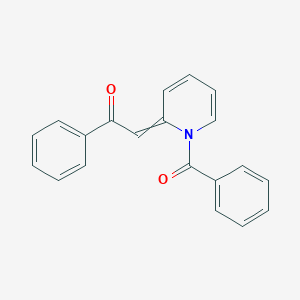
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
